Second-Line NSCLC Monotherapy: Fulzerasib ORR of 49.1% Versus Sotorasib (37.1%) and Adagrasib (42.9%)
In a registrational Phase II study of 116 patients with KRAS G12C-mutant advanced NSCLC who had received at least one prior systemic therapy, fulzerasib monotherapy (600 mg BID) achieved a confirmed objective response rate (cORR) of 49.1% (95% CI: 39.5%–58.8%) [1]. For comparison, in the pivotal CodeBreaK 100 Phase II trial, sotorasib (960 mg QD) demonstrated an ORR of 37.1% (95% CI: 28.6%–46.2%) in a similar previously treated NSCLC population [2]. In the KRYSTAL-1 Phase II cohort, adagrasib (600 mg BID) achieved an ORR of 42.9% (95% CI: 33.7%–52.5%) [3]. While cross-trial comparisons have inherent limitations, the absolute ORR difference of 12.0 percentage points over sotorasib and 6.2 percentage points over adagrasib provides meaningful benchmarking for procurement and experimental design considerations.
| Evidence Dimension | Objective Response Rate (ORR) in previously treated KRAS G12C-mutant NSCLC |
|---|---|
| Target Compound Data | ORR 49.1% (95% CI: 39.5%–58.8%); n=116 |
| Comparator Or Baseline | Sotorasib: ORR 37.1% (95% CI: 28.6%–46.2%); Adagrasib: ORR 42.9% (95% CI: 33.7%–52.5%) |
| Quantified Difference | Fulzerasib vs. Sotorasib: +12.0 percentage points; Fulzerasib vs. Adagrasib: +6.2 percentage points |
| Conditions | Phase II registrational study; patients with KRAS G12C-mutant advanced NSCLC; ≥1 prior systemic therapy; fulzerasib 600 mg BID |
Why This Matters
Higher ORR may translate to more robust anti-tumor activity in preclinical models using fulzerasib, enabling clearer pharmacodynamic readouts and potentially requiring smaller sample sizes for in vivo efficacy studies.
- [1] Zhou Q, et al. Phase II study of fulzerasib (GFH925/IBI351) in patients with KRAS G12C-mutated advanced NSCLC. Presented at 2024 academic conferences; data from GenFleet press release July 2025. View Source
- [2] Skoulidis F, Li BT, Dy GK, et al. Sotorasib for Lung Cancers with KRAS p.G12C Mutation. N Engl J Med. 2021;384(25):2371-2381. View Source
- [3] Jänne PA, Riely GJ, Gadgeel SM, et al. Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRAS G12C Mutation. N Engl J Med. 2022;387(2):120-131. View Source
